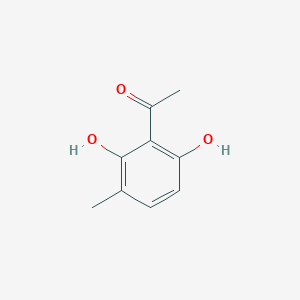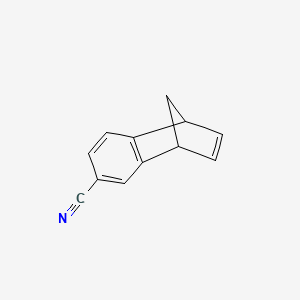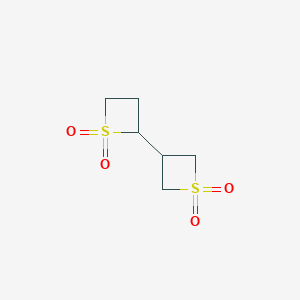
2,3'-Bithietane 1,1,1',1'-tetraoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3’-Bithietane 1,1,1’,1’-tetraoxide is a chemical compound with the molecular formula C4H4O4S2 It is known for its unique structure, which includes two thietane rings connected by a single bond, with each ring containing a sulfone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3’-Bithietane 1,1,1’,1’-tetraoxide typically involves the oxidation of 2,3’-bithietane. One common method is the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at low temperatures to prevent decomposition of the product.
Industrial Production Methods
While specific industrial production methods for 2,3’-Bithietane 1,1,1’,1’-tetraoxide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the oxidizing agents and the compound itself.
Chemical Reactions Analysis
Types of Reactions
2,3’-Bithietane 1,1,1’,1’-tetraoxide undergoes various types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.
Reduction: Reduction reactions can convert the sulfone groups back to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the sulfone groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, acetonitrile, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce sulfoxides or sulfones, while reduction can yield sulfides.
Scientific Research Applications
2,3’-Bithietane 1,1,1’,1’-tetraoxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying sulfone chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism by which 2,3’-Bithietane 1,1,1’,1’-tetraoxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfone groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can modify biological molecules. These interactions can affect cellular processes and pathways, resulting in the observed biological activities.
Comparison with Similar Compounds
2,3’-Bithietane 1,1,1’,1’-tetraoxide can be compared with other similar compounds, such as:
2,3’-Bithietane: The parent compound without the sulfone groups.
1,1’-Bithietane 1,1’-dioxide: A related compound with only two sulfone groups.
Tetrahydrothiophene 1,1-dioxide: A similar compound with a single thietane ring and two sulfone groups.
The uniqueness of 2,3’-Bithietane 1,1,1’,1’-tetraoxide lies in its dual thietane ring structure and the presence of four sulfone groups, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
17471-12-4 |
|---|---|
Molecular Formula |
C6H10O4S2 |
Molecular Weight |
210.3 g/mol |
IUPAC Name |
2-(1,1-dioxothietan-3-yl)thietane 1,1-dioxide |
InChI |
InChI=1S/C6H10O4S2/c7-11(8)3-5(4-11)6-1-2-12(6,9)10/h5-6H,1-4H2 |
InChI Key |
TVDOUUJQVCFKNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)C1C2CS(=O)(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Nitro-3a,4,9,9a-tetrahydro-4,9-ethenonaphtho[2,3-c]furan-1,3-dione](/img/structure/B15075740.png)

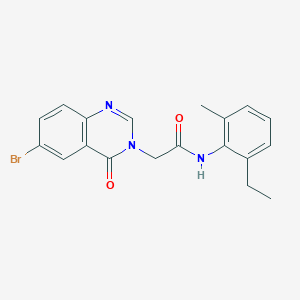
![N-[2-(methylsulfanyl)phenyl]benzamide](/img/structure/B15075750.png)


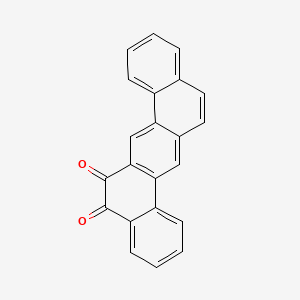
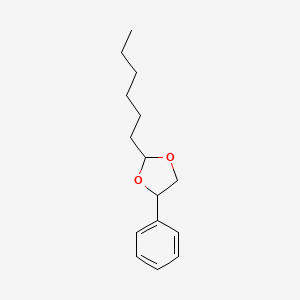
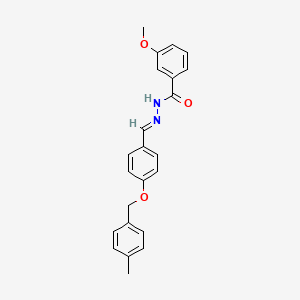
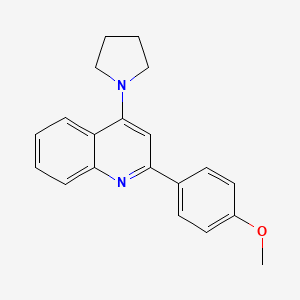
![Silane, trimethyl-7-oxabicyclo[4.1.0]hept-1-yl-](/img/structure/B15075787.png)
